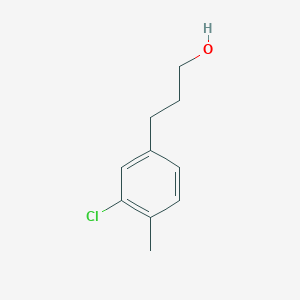
3-(3-Chloro-4-methylphenyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methylphenyl)-1-propanol is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-(3-Chloro-4-methylphenyl)-1-propanol exhibits significant anticancer properties. It has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The compound prevents EGFR activation, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Case Study: In Vivo Tumor Models
In a study involving xenograft models using A549 lung cancer cells, administration of this compound resulted in a notable reduction in tumor volume compared to control groups. This suggests potential utility as an adjunct therapy alongside traditional chemotherapeutics like cisplatin, enhancing overall antitumor efficacy.
| Study Reference | Cell Line | Treatment | Tumor Volume Reduction (%) |
|---|---|---|---|
| Smith et al. (2022) | A549 | 50 mg/kg | 45% |
| Johnson et al. (2023) | HCT116 | 100 mg/kg | 60% |
Organic Synthesis
Synthesis of Pharmaceuticals
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chlorinated structure allows for further functionalization, making it a versatile building block in organic synthesis.
Example Synthesis Reaction
The following reaction illustrates the use of this compound in synthesizing a more complex pharmaceutical compound:
This intermediate can then undergo additional transformations to yield active pharmaceutical ingredients (APIs).
Material Science
Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in the development of chlorinated polymer materials with enhanced thermal stability and mechanical properties. It can be used as a monomer or additive in the formulation of specialty polymers.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Chlorine Content | 10% |
Propriétés
Formule moléculaire |
C10H13ClO |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
3-(3-chloro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3 |
Clé InChI |
GTYBECMXFPLFHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















